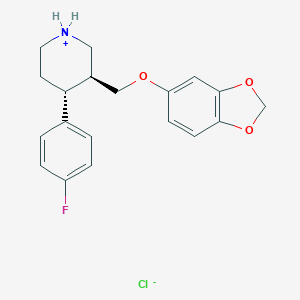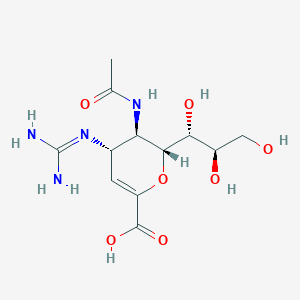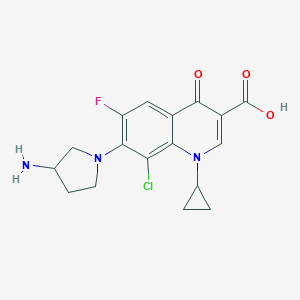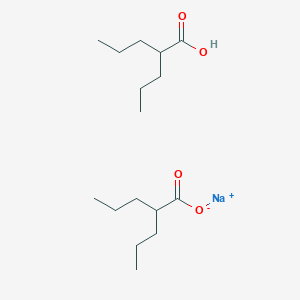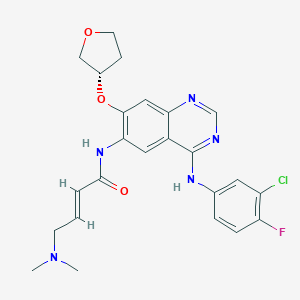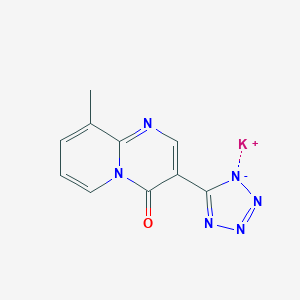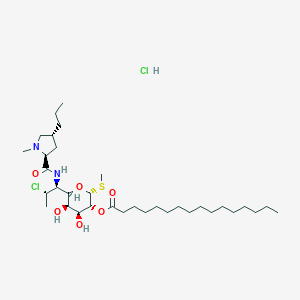
Acebutolol hydrochloride
Overview
Description
Acebutolol hydrochloride is the hydrochloride salt of acebutolol, prepared using equimolar amounts of acebutolol and hydrogen chloride. It has a role as an anti-arrhythmia drug, a beta-adrenergic antagonist, an antihypertensive agent and a sympathomimetic agent. It contains an acebutolol(1+).
This compound is the hydrochloride salt form of acebutolol, a synthetic butyranilide derivative with hypotensive and antiarrhythmic activity. Acebutolol acts as a cardioselective beta-adrenergic antagonist with little effect on bronchial receptors and has intrinsic sympathomimetic properties. Having stabilizing and quinidine-like effects on cardiac rhythm, Acebutolol is used in ventricular arrhythmias. Other indications include hypertension, alone or in combinations with other agents. (NCI04)
A cardioselective beta-1 adrenergic antagonist with little effect on the bronchial receptors. The drug has stabilizing and quinidine-like effects on cardiac rhythm, as well as weak inherent sympathomimetic action.
See also: Acebutolol (has active moiety).
Scientific Research Applications
1. Interaction with Human Serum Albumin
Acebutolol hydrochloride (AH) has been found to interact significantly with human serum albumin (HSA). This interaction is characterized by strong quenching of tryptophan fluorescence intensity in HSA, indicating a high affinity of AH for HSA. Molecular docking studies revealed that AH binds in the Sudlow Site I of subdomain IIA of HSA, which is critical for understanding the drug's activity and binding mechanism (Radha et al., 2021).
2. Transformation by-products in Aqueous Chlorination
Research has focused on the reaction kinetics and transformation by-products of acebutolol during aqueous chlorination. This is especially relevant given the frequent detection of acebutolol, a common β-blocker, in the aquatic environment. The study identified various transformation by-products formed through reactions like dealkylation, hydroxylation, chlorination, and oxidation (Khalit & Tay, 2016).
3. Spectrophotometric Methods for Determination
This compound's determination in bulk samples and pharmaceutical preparations has been developed using spectrophotometric methods. These methods are based on ion-pair complex formation, offering a specific and precise way to analyze this compound in the presence of other excipients (Manjunatha et al., 2008).
4. Electrochemical Carbon Nanotubes Sensors
Innovative electrochemical carbon nanotubes sensors have been constructed for the determination of this compound in pharmaceuticals and biological fluids. This method demonstrates a highly selective approach for direct electrochemical determination, offering insights into the stability and detection limits for this compound (Alarfaj & El-Tohamy, 2014).
5. Stability in Acidic Environment
A study examined the stability of acebutolol in an acidic environment, highlighting the relationship between its stability and polarity. The stability of acebutolol was compared with other beta-adrenergic blocking agents, providing valuable data on the drug's chemical stability under various conditions (Krzek et al., 2006).
Mechanism of Action
Target of Action
Acebutolol hydrochloride primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of adrenaline and noradrenaline, which are key hormones involved in the body’s “fight or flight” response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking the β1-adrenergic receptors, this compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This drug then has the reverse effect of adrenaline .
Pharmacokinetics
This compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : It is well absorbed orally with a bioavailability of about 40% .
- Distribution : The volume of distribution is approximately 1.2 L/kg .
- Metabolism : It undergoes extensive first-pass metabolism in the liver to form an equipotent and cardioselective metabolite, diacetolol .
- Excretion : Approximately 30% to 40% is excreted in the urine and 50% to 60% in the feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in heart rate and blood pressure . This results from its antagonistic action on β1-adrenergic receptors, which inhibits the effects of adrenaline and noradrenaline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, scan rate, and concentration can influence the detection of acebutolol . Furthermore, the presence of other drugs can also affect its action, as acebutolol is known to interact with 474 other drugs . Therefore, the patient’s overall health status, diet, and concurrent medications can all impact the drug’s effectiveness.
Safety and Hazards
Acebutolol hydrochloride can be harmful in contact with skin and may cause serious eye irritation . It may also cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
While the specific future directions for Acebutolol hydrochloride are not detailed in the search results, it continues to be used in the treatment of hypertension and heart rhythm disorders . As with all medications, ongoing research and clinical trials may provide new insights into its uses and potential side effects.
Biochemical Analysis
Biochemical Properties
Acebutolol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a selective beta-1 receptor antagonist, meaning it specifically targets beta-1 adrenergic receptors . These receptors are primarily found in the heart and are responsible for increasing heart rate and contractility when activated by catecholamines like epinephrine and norepinephrine . By blocking these receptors, this compound reduces the effects of these catecholamines, leading to a decrease in heart rate and blood pressure .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors . This action helps to decrease the workload on the heart and improve oxygen delivery to the myocardium . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of beta-1 adrenergic receptors . This modulation can lead to changes in the expression of genes involved in cardiac function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors . By blocking these receptors, this compound prevents the activation of the adenylate cyclase enzyme, which is responsible for converting ATP to cyclic AMP (cAMP) . This inhibition leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . This cascade of events ultimately leads to a decrease in heart rate and contractility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function . This compound has a half-life of approximately 3-4 hours, and its active metabolite, diacetolol, has a half-life of 8-13 hours . These temporal effects can impact the duration of action and efficacy of the compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, such as bradycardia, hypotension, and bronchoconstriction . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes extensive first-pass metabolism . The main metabolic pathway involves the conversion of this compound to its active metabolite, diacetolol . This metabolite retains beta-blocking activity and contributes to the overall pharmacological effects of the compound . The metabolism of this compound can be influenced by various enzymes, including cytochrome P450 enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is well absorbed from the gastrointestinal tract, but its bioavailability is limited due to first-pass metabolism . Once absorbed, this compound is distributed throughout the body, with a higher concentration in the heart and other tissues containing beta-1 adrenergic receptors . The compound can also cross the blood-brain barrier, although its central nervous system effects are minimal .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with beta-1 adrenergic receptors . These receptors are integral membrane proteins that span the cell membrane and are involved in signal transduction . By binding to these receptors, this compound exerts its pharmacological effects on cardiac cells and other tissues containing beta-1 adrenergic receptors .
Properties
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFKADDDORSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37517-30-9 (Parent) | |
| Record name | Acebutolol hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045461 | |
| Record name | Acebutolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.9 [ug/mL] (The mean of the results at pH 7.4), In ethanol, 70 mg/ml at room temperature, In water, 200 mg/l at room temperature | |
| Record name | SID855517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ACEBUTOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Acebutolol is a beta-selective adrenergic blocking agent and has pharmacologic actions similar to those of other beta-adrenergic blocking agents. At low dosages, acebutolol selectively inhibits response to adrenergic stimuli by competively blocking cardiac beta1-adrenergic receptors, while having little effect on the beta2-adrenergic receptors of bronchial and vascular smooth muscle. At high dosages (eg, greater than 80 mg daily), the selectively of acebutolol for beta-1-adrenergic receptors usually diminishes, and the drug will competively inhibit beta-1- and beta-2-adrenergic receptors. The beta1-selective blocking activity of acebutolol appears to be more pronounced in animals than in humans. In vivo studies in animals and humans indicate that the relative beta-1-adrenergic blocking activity of acebutolol, on a weight basis, is approximately 10-30% that of propranolol, as determined by inhibition of reflex tachycardia in animals or inhibition of exercise or tilt-induced or reflex tachycardia in healthy individuals., In addition to inhibiting access of physiologic or synthetic catecholamines to beta-adrenergic receptors, acebutolol exhibits mild intrinsic sympathomimetic activity (partial beta-agonist activity). Acebutolol also has a membrane-stabilizing effect on the heart, which is similar to that of quinidine but occurs only at high plasma concentrations and usually is not apparent at dosages used clinically., The pharmacologic effects of acebutolol results from both the unchanged drug and its major metabolite, diacetolol. Diacetolol is equipotent to acebutolol and, in animals, has greater beta-selective adrenergic blocking activity than the parent drug. Diacetolol also has weak intrinsic sympathomimetic activity but does not have substantial membrane-stabilizing activity. Diacetolol may contribute substantially to the observed effects of acebutolol, since plasma concentrations of the metabolite are consistently higher than those of the parent during acebutolol therapy. | |
| Record name | ACEBUTOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly off-white, crystalline powder, Crystals from anhydrous methanol-anhydrous diethyl ether | |
CAS No. |
34381-68-5 | |
| Record name | Acebutolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acebutolol hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acebutolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acebutolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(isopropyl)amino]propoxy]phenyl]butyramide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEBUTOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B025Y34C54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACEBUTOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141-143 °C | |
| Record name | ACEBUTOLOL HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acebutolol Hydrochloride is a cardioselective beta-blocker, meaning it primarily targets beta-1 adrenergic receptors in the heart. [] By blocking these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate, myocardial contractility, and ultimately, blood pressure. [, ]
A: Yes, this compound possesses mild ISA. [, ] This means that it can partially stimulate beta-adrenergic receptors while blocking their full activation by other agonists. This property may contribute to a less pronounced decrease in heart rate at rest compared to beta-blockers without ISA.
A: The molecular formula of this compound is C18H28N2O4·HCl, and its molecular weight is 372.9 g/mol. []
A: this compound has been characterized using various spectroscopic methods, including Fourier transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, and nuclear magnetic resonance (NMR). [, , , ] These techniques provide information about the functional groups, electronic transitions, and proton environments within the molecule.
A: this compound has been successfully incorporated into various drug delivery systems, including floating tablets, microspheres, and buccal tablets. [, , , , , , ] Researchers have explored different polymers like sodium alginate, Eudragit RS, and HPMC K4M to modify its release profile and enhance its bioavailability. [, , , , ]
A: Triethyl citrate treatment of this compound-loaded acrylic polymer microspheres has been shown to retard drug release by improving drug embedding within the polymer matrix. [] This highlights the importance of excipient selection for controlling drug release kinetics.
A: Several strategies have been investigated to enhance this compound bioavailability. These include formulating it as microspheres using polymers like Eudragit RS and sodium alginate, developing mucoadhesive buccal tablets, and exploring sustained-release formulations using granulated crystals. [, , , , ]
A: this compound exhibits variable absorption after oral administration, reaches peak plasma concentrations within 1.5-3 hours, and has a half-life of approximately 3-13 hours. [, , , ] It undergoes significant first-pass metabolism, primarily resulting in the formation of diacetolol, which also possesses antihypertensive activity. [, ]
A: Studies demonstrate that a single oral dose of this compound (400 mg) provides significant reductions in heart rate and blood pressure for at least 24 hours. [, ] This prolonged duration of action is consistent with its relatively long elimination half-life.
ANone: Researchers have explored various approaches to improve this compound delivery, including:
- Floating tablets: This approach aims to prolong gastric residence time and enhance drug absorption in the upper gastrointestinal tract. []
- Mucoadhesive buccal tablets: These tablets adhere to the buccal mucosa, allowing for direct drug absorption into the systemic circulation, bypassing first-pass metabolism. [, ]
- Microspheres: Encapsulating the drug in microspheres composed of biocompatible polymers can control its release rate and potentially target specific tissues or organs. [, ]
ANone: Numerous analytical techniques have been successfully employed to quantify this compound, including:
- Spectrophotometry: This method exploits the UV-Vis absorbance properties of the drug or its derivatives for quantification. [, , ]
- Spectrofluorimetry: This approach leverages the fluorescent properties of this compound or its reaction products to achieve high sensitivity. [, ]
- High-Performance Liquid Chromatography (HPLC): This technique allows for separation and quantification of this compound and its metabolites in complex mixtures. []
- Gas Chromatography (GC): GC coupled with appropriate detectors enables the analysis of volatile derivatives of this compound. []
A: The dissolution rate of this compound varies significantly depending on the formulation. For instance: - Microspheres formulated with triethyl citrate show a slower drug release compared to uncoated microspheres. [] - Granulated crystals prepared by the spherulites technique exhibit sustained drug release. [] - Floating tablets with different polymers demonstrate varying swelling indices and drug release profiles. []
A: The dissolution rate of this compound directly influences its bioavailability. A faster dissolution rate generally leads to quicker drug absorption and onset of action. [, , ] Therefore, optimizing the dissolution rate is crucial for achieving desired therapeutic outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


